Butyl 2-isocyanatobenzoate

Description

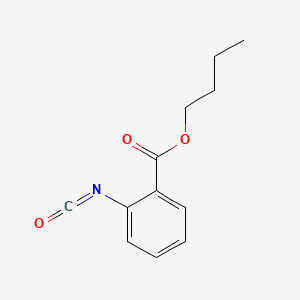

Butyl 2-isocyanatobenzoate is a chemical compound combining a benzoate ester and an isocyanate functional group. Its structure comprises a butyl ester linked to a 2-isocyanatobenzoic acid moiety. The isocyanate group (-NCO) confers high reactivity, enabling nucleophilic additions with amines or alcohols, while the benzoate ester may enhance solubility or modulate steric effects.

Properties

IUPAC Name |

butyl 2-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-6-4-5-7-11(10)13-9-14/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWQMUCMHVKVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199320 | |

| Record name | 2-Butoxycarbonylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51310-19-1 | |

| Record name | 2-Butoxycarbonylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051310191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxycarbonylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-isocyanatobenzoate can be synthesized through the reaction of 2-aminobenzoic acid with butanol in the presence of a dehydrating agent such as thionyl chloride to form butyl 2-aminobenzoate. This intermediate is then treated with phosgene to convert the amino group to an isocyanate group, yielding this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-isocyanatobenzoate undergoes several types of chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Butyl 2-isocyanatobenzoate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce isocyanate functionalities into organic molecules makes it suitable for developing drugs with specific biological activities.

Case Study: Development of Anticancer Agents

Recent studies have explored the use of this compound in synthesizing novel anticancer agents. By modifying the compound with different amines or alcohols, researchers have been able to create derivatives that exhibit selective cytotoxicity against cancer cells while minimizing effects on normal cells.

Agrochemical Applications

The agrochemical industry utilizes this compound for producing herbicides and pesticides. The compound's reactivity allows it to form stable linkages with various active ingredients, enhancing their efficacy and stability.

Example: Synthesis of Herbicides

In a study, this compound was reacted with phenolic compounds to create herbicides that target specific weed species without affecting crops. This targeted approach minimizes environmental impact while improving agricultural productivity.

Electronic Materials

The compound has also found applications in the production of electronic materials. Its properties make it suitable for use in coatings that require high durability and resistance to environmental factors.

Table 2: Applications of this compound in Electronics

| Application | Description |

|---|---|

| Coatings | Used in protective coatings for electronic devices |

| Adhesives | Serves as an adhesive component in electronic assemblies |

Mechanism of Action

The mechanism of action of butyl 2-isocyanatobenzoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity allows it to form stable covalent bonds with various nucleophilic groups, making it useful in the synthesis of ureas, carbamates, and other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Butyl 2-isocyanatobenzoate, we compare it with three analogous compounds: Butyl Acetate , Butyl Carbitol Acetate , and Butyl Acrylate . These share ester functionalities or butyl groups but differ in reactive moieties, influencing their properties and applications.

Table 1: Key Physical and Chemical Properties

*Calculated based on molecular formula; experimental data unavailable in provided evidence.

Key Observations :

Functional Group Influence :

- This compound’s isocyanate group distinguishes it from simple esters like Butyl Acetate, which lack reactive sites beyond ester hydrolysis. This makes it more suitable for covalent bonding in polymer networks.

- Butyl Carbitol Acetate contains an ether-ester structure, enhancing its hydrophilicity and boiling point (246.7°C), ideal for high-temperature industrial processes .

Toxicity and Safety :

- Butyl Acrylate exhibits flammability (H226) and skin irritation risks (H315, H319) . This compound’s isocyanate group likely amplifies respiratory hazards (e.g., H335) due to the reactivity of -NCO with biological tissues.

- Butyl Acetate, with lower toxicity, is widely used in food and cosmetics, whereas this compound’s applications may require stringent handling protocols.

Applications :

- Butyl Acetate : Dominates as a low-cost solvent in coatings and adhesives due to its volatility and mild odor .

- Butyl Carbitol Acetate : Serves as a high-boiling solvent and dispersant in water-based paints, leveraging its stability and moderate polarity .

- This compound : Hypothesized to act as a crosslinker in polyurethanes or a precursor in drug synthesis, though direct evidence is lacking.

Research Findings and Limitations

- Reactivity : Isocyanates like this compound are prone to hydrolysis and polymerization, necessitating anhydrous storage. This contrasts with stable esters like Butyl Acetate.

- Data Gaps: No experimental studies on this compound were found in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolation.

Biological Activity

Butyl 2-isocyanatobenzoate (C12H13NO3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isocyanate functional group attached to a benzoate moiety, which contributes to its reactivity and biological activity. The molecular structure can be represented as follows:

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research has indicated that compounds with isocyanate groups exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. For instance, isocyanates can react with nucleophilic sites in proteins, leading to functional disruption.

2. Anti-inflammatory Effects:

this compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may modulate cytokine production and leukocyte recruitment, which are critical in inflammatory responses. Specifically, it could inhibit the release of pro-inflammatory mediators such as IL-4 and IL-5, which are involved in conditions like asthma and allergic responses .

3. Cytotoxicity in Cancer Cells:

The compound's ability to induce apoptosis in cancer cells has been explored. Isocyanates are known to affect cellular signaling pathways that regulate cell survival and apoptosis. For example, they may activate caspases or alter mitochondrial membrane potential, leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine levels | |

| Cytotoxicity | Induction of apoptosis via caspase activation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various isocyanates, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating effective antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanisms

In vivo studies demonstrated that administration of this compound significantly reduced inflammatory markers in rat models of asthma. This reduction correlated with decreased eosinophil accumulation in lung tissues, highlighting its potential as an anti-inflammatory agent .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of isocyanate derivatives have revealed that modifications to the benzoate structure can enhance biological activity. For instance, substituents on the aromatic ring were found to influence both the potency and selectivity of the compound against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.